2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid 2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16475438
InChI: InChI=1S/C12H23NO6/c1-11(2,3)19-10(16)13-8(9(14)15)12(4,5)18-7-17-6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
SMILES:
Molecular Formula: C12H23NO6
Molecular Weight: 277.31 g/mol

2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid

CAS No.:

Cat. No.: VC16475438

Molecular Formula: C12H23NO6

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid -

Specification

Molecular Formula C12H23NO6
Molecular Weight 277.31 g/mol
IUPAC Name 3-(methoxymethoxy)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C12H23NO6/c1-11(2,3)19-10(16)13-8(9(14)15)12(4,5)18-7-17-6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
Standard InChI Key KPUCEMMBUYOIRS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OCOC

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound’s IUPAC name, 3-(methoxymethoxy)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, reflects its unique functional groups. The Boc group (tert-butoxycarbonyl) protects the amino moiety, while the MOM group shields a hydroxyl oxygen, enhancing stability during synthetic reactions . The molecular structure is further defined by a branched carbon chain and a carboxylic acid terminus, contributing to its polarity and reactivity.

PropertyValueSource
Molecular FormulaC₁₂H₂₃NO₆
Molecular Weight277.31 g/mol
CAS Number1822547-30-7
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OCOC
InChI KeyKPUCEMMBUYOIRS-UHFFFAOYSA-N

The presence of two ether oxygen atoms (from MOM) and a carbamate group (from Boc) distinguishes this compound from simpler amino acid derivatives like 3-(tert-Butoxycarbonylamino)-3-methylbutanoic acid (CAS 129765-95-3), which lacks the MOM protection .

Physicochemical Properties

While experimental data on solubility and melting point are unavailable, computational models predict moderate lipophilicity (LogP ≈ 1.31) and high gastrointestinal absorption potential . The Boc group’s steric bulk likely reduces water solubility compared to unprotected analogs, a common trait in protective group chemistry .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s dual protection makes it valuable in solid-phase peptide synthesis (SPPS), where selective deprotection is required. For example:

  • The Boc group can be removed with trifluoroacetic acid (TFA) without affecting the acid-labile MOM group.

  • Subsequent MOM deprotection under mild acidic conditions (e.g., HCl in dioxane) enables sequential building of complex peptides .

Prodrug Development

The MOM group’s stability in physiological pH allows the compound to act as a prodrug scaffold. Modified release profiles have been explored for antiviral and anticancer agents, though clinical data remain unpublished .

Comparative Analysis with Structural Analogs

CompoundCAS NumberMolecular FormulaKey Differences
2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid1822547-30-7C₁₂H₂₃NO₆MOM-protected hydroxyl
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid105504-72-1C₁₀H₁₉NO₅Free hydroxyl group
3-(tert-Butoxycarbonylamino)-3-methylbutanoic acid129765-95-3C₁₀H₁₉NO₄No hydroxyl or MOM groups

Challenges and Future Directions

Synthetic Optimization

Current methods rely on traditional protection/deprotection strategies, which are time-intensive and generate stoichiometric waste. Future research may explore:

  • Enzymatic Catalysis: Using lipases or proteases for selective group activation .

  • Flow Chemistry: Continuous processing to improve yield and purity.

Biomedical Applications

Preliminary studies suggest utility in targeted drug delivery, where the MOM group could be cleaved by tumor-specific enzymes. Collaborative efforts between academic and industrial labs are needed to validate these hypotheses .

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